molecular formula C15H17N5O2 B2576471 4-{[(9-methyl-9H-purin-6-yl)amino]methyl}-4,5,6,7-tetrahydro-1-benzofuran-4-ol CAS No. 2379976-96-0

4-{[(9-methyl-9H-purin-6-yl)amino]methyl}-4,5,6,7-tetrahydro-1-benzofuran-4-ol

Cat. No.: B2576471
CAS No.: 2379976-96-0
M. Wt: 299.334
InChI Key: WNHJULCCIKUFKX-UHFFFAOYSA-N
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Description

4-{[(9-methyl-9H-purin-6-yl)amino]methyl}-4,5,6,7-tetrahydro-1-benzofuran-4-ol is a complex organic compound that features a unique structure combining a purine derivative with a tetrahydrobenzofuran moiety

Properties

IUPAC Name

4-[[(9-methylpurin-6-yl)amino]methyl]-6,7-dihydro-5H-1-benzofuran-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-20-9-19-12-13(17-8-18-14(12)20)16-7-15(21)5-2-3-11-10(15)4-6-22-11/h4,6,8-9,21H,2-3,5,7H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHJULCCIKUFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NCC3(CCCC4=C3C=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(9-methyl-9H-purin-6-yl)amino]methyl}-4,5,6,7-tetrahydro-1-benzofuran-4-ol typically involves multiple steps. One common approach is to start with the purine derivative, 9-methyl-9H-purine, and react it with a suitable benzofuran precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

4-{[(9-methyl-9H-purin-6-yl)amino]methyl}-4,5,6,7-tetrahydro-1-benzofuran-4-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

4-{[(9-methyl-9H-purin-6-yl)amino]methyl}-4,5,6,7-tetrahydro-1-benzofuran-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-cancer and anti-inflammatory properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(9-methyl-9H-purin-6-yl)amino]methyl}-4,5,6,7-tetrahydro-1-benzofuran-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with antimicrobial properties.

    Domiphen bromide: Another antimicrobial agent with a similar structure.

Uniqueness

4-{[(9-methyl-9H-purin-6-yl)amino]methyl}-4,5,6,7-tetrahydro-1-benzofuran-4-ol is unique due to its combination of a purine derivative and a tetrahydrobenzofuran moiety. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

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